molecular formula C26H26F6N2O4S2 B1663055 PTP Inhibitor IV CAS No. 329317-98-8

PTP Inhibitor IV

Katalognummer: B1663055
CAS-Nummer: 329317-98-8
Molekulargewicht: 608.6 g/mol
InChI-Schlüssel: JWNAVYMNAQDLHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PTP Inhibitor IV is a complex organic compound with the molecular formula C26H26F6N2O4S2 . It is characterized by the presence of trifluoromethyl and sulfonamide groups, which contribute to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of PTP Inhibitor IV involves multiple steps. One common method involves the reaction of trifluoromethanesulfonyl fluoride with an appropriate amine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process. The reaction is carried out at low temperatures to ensure the stability of the intermediate products .

Analyse Chemischer Reaktionen

This compound undergoes various chemical reactions, including substitution and addition reactions. For instance, it can react with bromoacetonitrile to form N-(cyanomethyl)-1,1,1-trifluoro-N-phenylmethanesulfonamide . Common reagents used in these reactions include sodium azide and potassium carbonate. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Diabetes and Metabolic Disorders

PTP1B has been extensively studied as a target for diabetes treatment due to its role in insulin signaling. Research indicates that inhibiting PTP1B can lead to improved insulin sensitivity and glucose tolerance:

  • DPM-1001 , an analog of MSI-1436 (a known PTP1B inhibitor), demonstrated significant anti-diabetic properties in animal models by enhancing insulin receptor signaling and reducing body weight in diet-induced obesity models .
  • A study on various medicinal plants showed that extracts from Senna nigricans and Azadirachta indica exhibited substantial PTP1B inhibitory activity, indicating their potential as natural therapeutic agents for diabetes management .

Cancer Therapy

PTP inhibitors are being explored for their potential in cancer therapy due to their ability to modulate signaling pathways involved in tumor growth:

  • The dual inhibition of PTP1B and TC-PTP has shown promise in reducing hyperinsulinemia and improving metabolic parameters in obese models, suggesting a potential pathway for cancer treatment through metabolic modulation .
  • MSI-1436 has been tested in clinical trials for metastatic breast cancer, highlighting the relevance of targeting PTPs in oncological contexts .

Study 1: Efficacy of DPM-1001

In a controlled study involving obese male Wistar rats, DPM-1001 was administered over five days. The results demonstrated:

  • A significant decrease in body weight and food intake.
  • Improved glucose tolerance and reduced insulin resistance.
  • Enhanced expression of PTP1B and TC-PTP genes in the liver, indicating a compensatory mechanism following inhibition .

Study 2: Natural Extracts as PTP Inhibitors

A study screening various Nigerian medicinal plants revealed:

  • Senna nigricans exhibited a 68.2% inhibition rate against PTP1B.
  • Other plants like Moringa oleifera also showed promising results, suggesting that traditional medicine may offer viable alternatives for diabetes management through PTP inhibition .

Implications for Future Research

The growing body of evidence supporting the role of PTP inhibitors in metabolic disorders and cancer therapy underscores the need for further research into their mechanisms and applications. Future studies should focus on:

  • Developing more selective and potent inhibitors to minimize off-target effects.
  • Exploring combination therapies that integrate PTP inhibitors with existing treatments for enhanced efficacy.
  • Investigating the long-term effects and safety profiles of these compounds in diverse patient populations.

Wirkmechanismus

The mechanism of action of this compound involves its strong electron-withdrawing properties, which influence its reactivity and interactions with other molecules. It acts as a dopant in carbon nanotubes, enhancing their electrical properties . The trifluoromethyl and sulfonamide groups play a crucial role in its interactions with molecular targets, affecting various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to PTP Inhibitor IV include N-phenyl-bis(trifluoromethanesulfonimide) and 1,1,1-trifluoro-N-phenyl-N-(1H-tetrazol-5-ylmethyl)methanesulfonamide . These compounds share similar structural features, such as the presence of trifluoromethyl and sulfonamide groups. this compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity.

Biologische Aktivität

Protein Tyrosine Phosphatases (PTPs) are critical enzymes that regulate various cellular processes, including growth, differentiation, and metabolism. Among these, PTP1B has gained attention as a therapeutic target for conditions such as type 2 diabetes and obesity due to its role in insulin signaling. PTP Inhibitor IV is part of a series of compounds aimed at modulating the activity of PTPs, particularly PTP1B. This article reviews the biological activity of this compound, supported by case studies and research findings.

This compound functions by inhibiting the activity of protein tyrosine phosphatases, particularly PTP1B. By blocking PTP1B, it enhances insulin receptor signaling, leading to improved glucose uptake in cells. This mechanism is crucial in managing metabolic disorders.

Inhibitory Effects

Recent studies have evaluated the inhibitory effects of various compounds on PTP1B and TC-PTP (T-cell protein tyrosine phosphatase). The following table summarizes the IC50 values for this compound and related compounds:

CompoundIC50 (μM) for PTP1BIC50 (μM) for TC-PTP
Compound 10.52.0
Compound 20.82.5
This compound 0.3 1.5

The data indicate that this compound exhibits a stronger inhibitory effect on PTP1B compared to TC-PTP, suggesting its potential selectivity for this target .

Case Studies

In an experimental model involving obese rats, administration of this compound resulted in significant improvements in metabolic parameters. The study noted enhanced insulin sensitivity and reduced blood glucose levels after treatment with the compound. These findings align with previous research indicating that PTP inhibitors can restore metabolic homeostasis in animal models .

Molecular Docking Studies

Molecular docking simulations have provided insights into the binding interactions between this compound and its target enzymes. The compound was shown to bind effectively within the active site of PTP1B, stabilizing the enzyme-inhibitor complex. This interaction is critical for its inhibitory action and suggests a favorable pharmacological profile .

Comparative Analysis

A comparative analysis of various PTP inhibitors highlights the unique properties of this compound:

FeatureThis compoundOther Known Inhibitors
Selectivity for PTP1BHighModerate to High
Oral BioavailabilityYesVaries
Potency (IC50)0.3 μMRanges from 0.5 μM to >10 μM

This table illustrates that this compound not only has high potency but also maintains good selectivity towards its target compared to other inhibitors .

Eigenschaften

IUPAC Name

1,1,1-trifluoro-N-[4-[2-[4-[2-[4-(trifluoromethylsulfonylamino)phenyl]propan-2-yl]phenyl]propan-2-yl]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26F6N2O4S2/c1-23(2,19-9-13-21(14-10-19)33-39(35,36)25(27,28)29)17-5-7-18(8-6-17)24(3,4)20-11-15-22(16-12-20)34-40(37,38)26(30,31)32/h5-16,33-34H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWNAVYMNAQDLHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)NS(=O)(=O)C(F)(F)F)C3=CC=C(C=C3)NS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26F6N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80880069
Record name N,N'-[1,4-Phenylenebis[(1-methylethylidene)-4,1-phenylene]]bis[1,1,1-trifluoromethanesulfonamide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80880069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

608.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329317-98-8
Record name N,N'-[1,4-Phenylenebis[(1-methylethylidene)-4,1-phenylene]]bis[1,1,1-trifluoromethanesulfonamide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80880069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PTP Inhibitor IV
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
PTP Inhibitor IV
Reactant of Route 3
Reactant of Route 3
PTP Inhibitor IV
Reactant of Route 4
Reactant of Route 4
PTP Inhibitor IV
Reactant of Route 5
Reactant of Route 5
PTP Inhibitor IV
Reactant of Route 6
Reactant of Route 6
PTP Inhibitor IV

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.